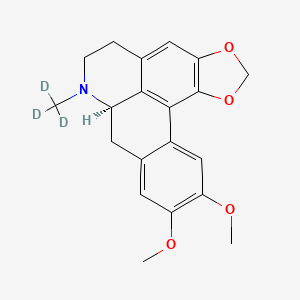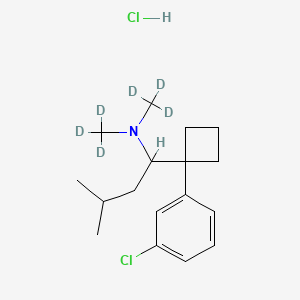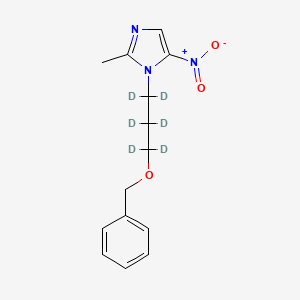
O-Benzyl Ternidazole-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl Ternidazole-d6: is a deuterated derivative of Ternidazole, an antiparasitic nitroimidazole compound. This compound is primarily used as an intermediate in the synthesis of Ternidazole-d6 Hydrochloride, which is a labeled version of Ternidazole . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Métodos De Preparación
The synthesis of O-Benzyl Ternidazole-d6 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the nitroimidazole core, followed by the introduction of the benzyl group and the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
O-Benzyl Ternidazole-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl group or the nitroimidazole core, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
O-Benzyl Ternidazole-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study the behavior of Ternidazole under various conditions.
Biology: Employed in biological studies to understand the interaction of Ternidazole with biological molecules.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Ternidazole.
Industry: Applied in the development of new antiparasitic drugs and in the quality control of pharmaceutical products .
Mecanismo De Acción
The mechanism of action of O-Benzyl Ternidazole-d6 is similar to that of Ternidazole. It involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of parasitic organisms. These intermediates bind to proteins, lipids, DNA, and RNA, resulting in the disruption of cellular functions and ultimately leading to the death of the parasite .
Comparación Con Compuestos Similares
O-Benzyl Ternidazole-d6 can be compared with other similar compounds, such as:
Ternidazole: The parent compound, which is not deuterated.
Tinidazole: Another nitroimidazole with similar antiparasitic properties.
Metronidazole: A widely used nitroimidazole with a similar mechanism of action.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems .
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
281.34 g/mol |
Nombre IUPAC |
1-(1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropyl)-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C14H17N3O3/c1-12-15-10-14(17(18)19)16(12)8-5-9-20-11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3/i5D2,8D2,9D2 |
Clave InChI |
DNEZZEPJVAXHQO-QNCBENPESA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])OCC2=CC=CC=C2 |
SMILES canónico |
CC1=NC=C(N1CCCOCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


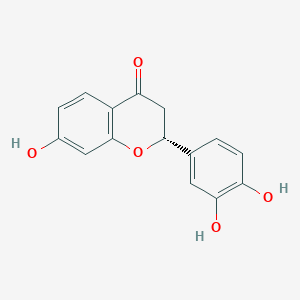
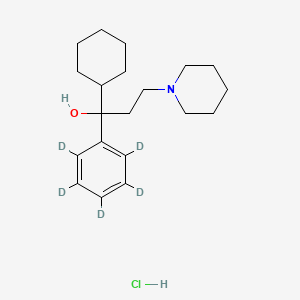
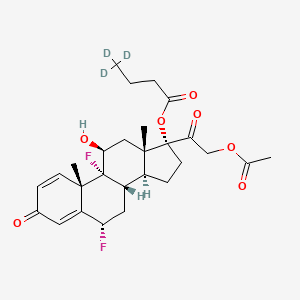
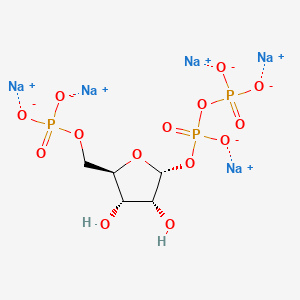

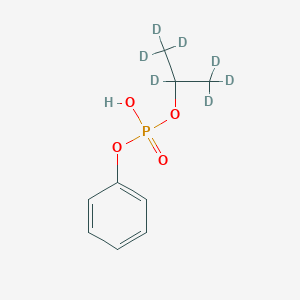
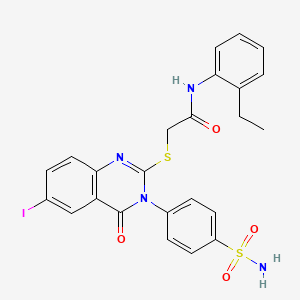
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
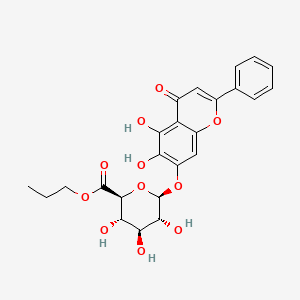
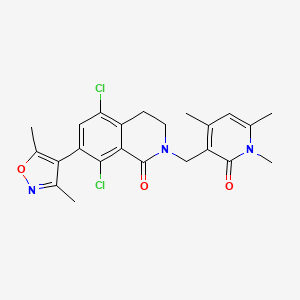
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
